N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yield synthetic strategies that can be scaled up for large-scale production. These methods may include the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under reflux conditions in solvents such as ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells . The compound may target key enzymes and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Benzothiazole derivatives with antibacterial activity.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is unique due to its specific structural features and the presence of both benzoxazole and benzothiophene moieties. This combination imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H12Cl2N2O2S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H12Cl2N2O2S/c23-13-8-9-15-18(11-13)29-20(19(15)24)21(27)25-14-5-3-4-12(10-14)22-26-16-6-1-2-7-17(16)28-22/h1-11H,(H,25,27) |
InChI Key |
RECFCXVQHXCYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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